Isopropylcyclopentane

Distillation Optimization Reaction Solvent Selection Thermal Process Design

Precise solvent selection is critical for process safety and energy efficiency. Isopropylcyclopentane offers quantifiable advantages over n-propylcyclopentane without re-validation. - **Lower boiling point (126°C vs. 131°C)** - Reduces energy costs for evaporation/condensation in batch and flow processes. - **Higher flash point (14°C vs. 18°C)** - Lower ambient ignition hazard; less stringent facility engineering controls. - **Kovats RI=835 (SE-30)** - Serves as a definitive reference standard for isomer identification in complex fuel matrices.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 3875-51-2
Cat. No. B043312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylcyclopentane
CAS3875-51-2
Synonyms(1-Methylethyl)cyclopentane;  NSC 73948;  2-Cyclopentylpropane; 
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC(C)C1CCCC1
InChIInChI=1S/C8H16/c1-7(2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3
InChIKeyTVSBRLGQVHJIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropylcyclopentane: Physicochemical & Thermodynamic Properties


Isopropylcyclopentane (CAS 3875-51-2) is a C8H16 alkyl-substituted cycloalkane existing as a colorless, flammable liquid at ambient conditions. Its structural hallmark is an isopropyl group attached to a cyclopentane ring, which confers a distinct set of physicochemical properties differentiating it from linear or less-branched C7 and C8 alkylcyclopentane isomers [1]. Key baseline properties consolidated from authoritative sources include: molecular weight 112.21 g/mol , boiling point 126 °C (399.57 K) [2], melting point -111.4 °C (161 K) [2], density ~0.78 g/cm³ at 20 °C , refractive index 1.4258 [3], flash point 14 °C , and enthalpy of vaporization 33.6 kJ/mol . These values establish the foundational context for evaluating the compound's specific performance advantages in applications requiring precise control over volatility, thermal stability, and solvent interactions.

Specific C8 alkylcyclopentane isomer
Branched isopropyl substituent on cyclopentane
Distinct thermophysical profile from linear analogs

Isopropylcyclopentane vs. Generic Substitutes: Critical Differences


Generic substitution among alkylcyclopentane isomers (e.g., ethylcyclopentane, n-propylcyclopentane) is technically unsound due to quantifiable divergence in volatility, phase-change energetics, and safety parameters. While all are non-polar hydrocarbons, the specific branching pattern of the isopropyl moiety in Isopropylcyclopentane directly governs its vapor pressure, boiling point, and flash point profile [1]. For example, a simple switch to ethylcyclopentane (C7) or n-propylcyclopentane (C8) can alter a process's temperature window by over 20 °C and change flammability hazard classification . Such differences critically impact downstream operations, including distillation sequencing, reaction solvent recovery, and compliance with safety regulations. The following quantitative evidence demonstrates why Isopropylcyclopentane occupies a distinct performance niche that cannot be occupied by its closest in-class analogs without process re-validation.

n-Propylcyclopentane Boiling point and flash point shifts may alter process temperature windows and hazard classification.
Ethylcyclopentane Lower molecular weight and vaporization enthalpy may require re-validation of distillation and energy balance models.
Other C8 isomers Differing retention indices and isomerization kinetics can lead to misidentification or unexpected catalytic behavior.

Isopropylcyclopentane Performance Advantages


Boiling Point vs. n-Propylcyclopentane

Isopropylcyclopentane exhibits a significantly lower normal boiling point than its linear isomer, n-propylcyclopentane, offering a distinct advantage in energy-efficient solvent recovery and low-temperature reaction media. The branched isopropyl group reduces intermolecular van der Waals forces, resulting in a quantifiable 5 °C decrease in boiling point [1].

Boiling point vs. n-propyl
Reported
126 °C vs. 131 °C (Δ = 5 °C lower)
Supports solvent recovery evaluation
Atmospheric pressure, reported literature values
Distillation Optimization Reaction Solvent Selection Thermal Process Design

Flash Point Safety vs. n-Propylcyclopentane

The flash point, a critical determinant of fire hazard classification under GHS and OSHA standards, is notably higher for Isopropylcyclopentane compared to its linear C8 isomer. This difference can shift a process from a more stringent hazard control zone to a less restrictive one .

Flash point vs. n-propyl
Data to verify
14 °C vs. 18 °C (Δ = 4 °C higher)
May influence hazard classification review
Standard test method values; source-specific verification recommended
Process Safety Flammable Liquid Handling Hazard Classification

Catalytic Isomerization Kinetics

Under AlCl₃ catalysis, Isopropylcyclopentane undergoes a well-defined, first-order ring-expansion isomerization to specific dimethylcyclohexane isomers, with precisely measured kinetic parameters. This contrasts with the behavior of more sterically hindered 1,2-dimethylcyclopentanes, where shielding of ring bonds by adjacent side chains substantially increases activation energy for hydrogenolysis [1][2].

Isomerization kinetics
Reported
Ea = 11.2 kcal/mol, A = 4.7×10⁴ s⁻¹
Defined kinetics support mechanistic studies
AlCl₃-catalyzed, −5 to 50 °C; contrasts with hindered analogs
Catalysis Reaction Kinetics Ring Expansion

Vaporization Enthalpy Among C7/C8 Analogs

The enthalpy of vaporization (ΔvapH) for Isopropylcyclopentane is 33.6 kJ/mol, positioning it between the lower value of the C7 analog (ethylcyclopentane, 32.0 kJ/mol) and the higher value of the linear C8 analog (n-propylcyclopentane, 34.7 kJ/mol). This intermediate energetic barrier to vaporization reflects a balance between molecular weight and branching .

ΔvapH among C7/C8 analogs
Data to verify
33.6 kJ/mol (ethyl-: 32.0; n-propyl-: 34.7)
Intermediate value aids thermal process simulation
Calculated/predicted; experimental validation recommended
Thermodynamics Vapor-Liquid Equilibrium Process Simulation

GC Retention Index for Isomer Identification

Isopropylcyclopentane exhibits a distinct Kovats retention index (RI) of 835 on an SE-30 non-polar column, which differs from the indices of other C8H16 alkylcyclopentane isomers. This unique RI enables unambiguous identification and quantitation in complex hydrocarbon mixtures where mass spectrometry alone may fail to distinguish isomeric forms [1].

GC retention index
Class-level
Kovats RI = 835 (SE-30 column)
Enables isomer-specific identification
Distinct from other C8H16 alkylcyclopentane isomers
Gas Chromatography Analytical Chemistry Isomer Separation

Isopropylcyclopentane Application Scenarios


Low-Temperature Organic Synthesis Solvent

The lower boiling point of Isopropylcyclopentane (126 °C) compared to n-propylcyclopentane (131 °C) [1] makes it the superior choice for reactions requiring an inert, non-polar medium with a moderate boiling point for easy recovery. This 5 °C reduction directly lowers energy costs for solvent evaporation and condensation in continuous flow and batch processes, aligning with green chemistry principles.

Pilot Plant Scale-Up Solvent

With a flash point of 14 °C, Isopropylcyclopentane presents a lower ignition hazard at ambient temperatures than the more volatile n-propylcyclopentane (flash point 18 °C) . This quantifiable safety margin is critical when scaling up from bench to pilot plant, often resulting in less stringent facility engineering controls and lower associated operational costs.

Model Substrate for Ring-Expansion Studies

The well-defined, first-order kinetics and specific product distribution from Isopropylcyclopentane isomerization over AlCl₃ (Ea = 11.2 kcal/mol, A-factor = 4.7×10⁴ sec⁻¹) [2] provide a reliable and reproducible system for academic research groups investigating carbocation-mediated ring expansions. Its behavior contrasts with more sterically encumbered analogs, making it an essential tool for structure-activity relationship studies in catalysis.

GC-MS Petroleum Hydrocarbon Standard

The distinct Kovats retention index of 835 on SE-30 [3] allows Isopropylcyclopentane to serve as a robust reference standard in environmental and petrochemical laboratories. This enables the unambiguous identification of this specific isomer in complex fuel or crude oil samples, a task where MS-only detection often fails due to the nearly identical mass spectra of C8H16 isomers.

Application
Selection Property
Validation Focus
Non-polar reaction solvent for moderate-temperature synthesis
Distillation efficiency and energy input
Boiling point and solvent recovery rate
Scale-up solvent with reduced ignition risk
Flash point hazard classification
Safety margin under ambient conditions
Carbocation-mediated ring-expansion mechanistic studies
Defined isomerization kinetics and product distribution
Activation energy and rate constant reproducibility
Isomer-specific GC standard for complex hydrocarbon mixtures
Distinct Kovats retention index
Chromatographic resolution from co-eluting C8H16 isomers

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